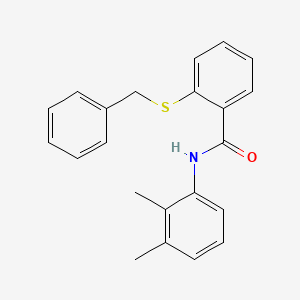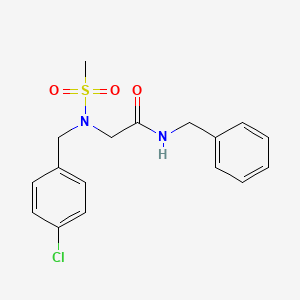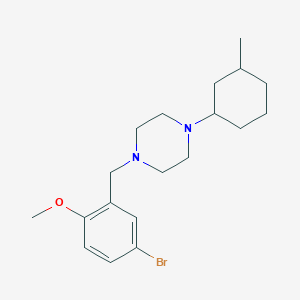
7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine, also known as GSK690693, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the chemical class of quinoline derivatives and has a molecular weight of 438.3 g/mol.
科学研究应用
The scientific research applications of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine are diverse and include its use in cancer research, neurodegenerative diseases, and diabetes. In cancer research, this compound has been shown to inhibit the activity of various kinases, including AKT, which is a key regulator of cell survival and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of tumor growth. In neurodegenerative diseases, 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo.
作用机制
The mechanism of action of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine involves the inhibition of various kinases, including AKT, PDK1, and S6K1. These kinases play key roles in cell survival, proliferation, and metabolism. By inhibiting their activity, 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine induces apoptosis, inhibits tumor growth, and improves glucose uptake and insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine are diverse and depend on the specific disease or condition being studied. In cancer research, this compound induces apoptosis and inhibits tumor growth, leading to a reduction in tumor size and metastasis. In neurodegenerative diseases, 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine improves cognitive function and reduces neuronal damage, leading to a potential therapeutic benefit in Alzheimer's disease and other neurodegenerative disorders. In diabetes, this compound improves glucose uptake and insulin sensitivity, potentially leading to a reduction in blood glucose levels and improved glycemic control.
实验室实验的优点和局限性
The advantages of using 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine in lab experiments include its high potency and specificity for various kinases, its reproducible synthesis method, and its diverse range of potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential for off-target effects.
未来方向
There are many potential future directions for the study of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine. One potential direction is the development of more potent and selective inhibitors of specific kinases, such as AKT or PDK1. Another direction is the investigation of the potential therapeutic benefits of this compound in other diseases, such as cardiovascular disease or inflammatory disorders. Additionally, the development of new drug delivery methods or formulations could potentially overcome some of the limitations associated with the use of this compound in lab experiments.
合成方法
The synthesis of 7-chloro-N-(3,4-dichlorobenzyl)-4-methyl-2-quinolinamine involves a multi-step process. The first step involves the reaction of 3,4-dichlorobenzylamine with 7-chloro-4-methylquinoline-2-carbaldehyde in the presence of a base. This results in the formation of an imine intermediate, which is reduced with sodium borohydride to yield the final product. The synthesis of this compound has been extensively optimized to improve yield, purity, and reproducibility.
属性
IUPAC Name |
7-chloro-N-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2/c1-10-6-17(22-16-8-12(18)3-4-13(10)16)21-9-11-2-5-14(19)15(20)7-11/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDAVFCILBQMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(3,4-dichlorophenyl)methyl]-4-methylquinolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4928787.png)

![2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4928825.png)
![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![1-benzyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4928837.png)
![1-[(acetylamino)(2-chlorophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4928841.png)
![3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4928842.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4928846.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)
![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4928864.png)

![1-[4-(hexyloxy)phenyl]-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione](/img/structure/B4928878.png)

![[1-(4-ethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4928893.png)